

# Applications of Tertiary Amine Benzoates in Polymer Chemistry: A Focus on Photopolymerization

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## Compound of Interest

Compound Name: *Benzyl 4-(dimethylamino)benzoate*

Cat. No.: *B338997*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

While "**Benzyl 4-(dimethylamino)benzoate**" is not a commonly documented photoinitiator, its close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB or EDMAB), is a widely utilized and extensively studied co-initiator in the field of polymer chemistry. This document will focus on the applications of EDB and similar tertiary amine benzoates as highly efficient co-initiators in Type II photoinitiator systems. These systems are critical for a variety of applications, most notably in the formulation of dental resins and other photocurable materials.

Tertiary amines, such as EDB, function as electron and hydrogen donors in conjunction with a photosensitizer. Upon exposure to light of a specific wavelength, the photosensitizer is excited to a triplet state. It then interacts with the tertiary amine co-initiator to generate free radicals, which in turn initiate the polymerization of monomers. This mechanism is particularly effective for the polymerization of acrylate and methacrylate monomers.

## Key Applications in Polymer Chemistry

The primary application of Ethyl 4-(dimethylamino)benzoate and similar tertiary amines is as a co-initiator in free-radical photopolymerization. This is particularly prevalent in:

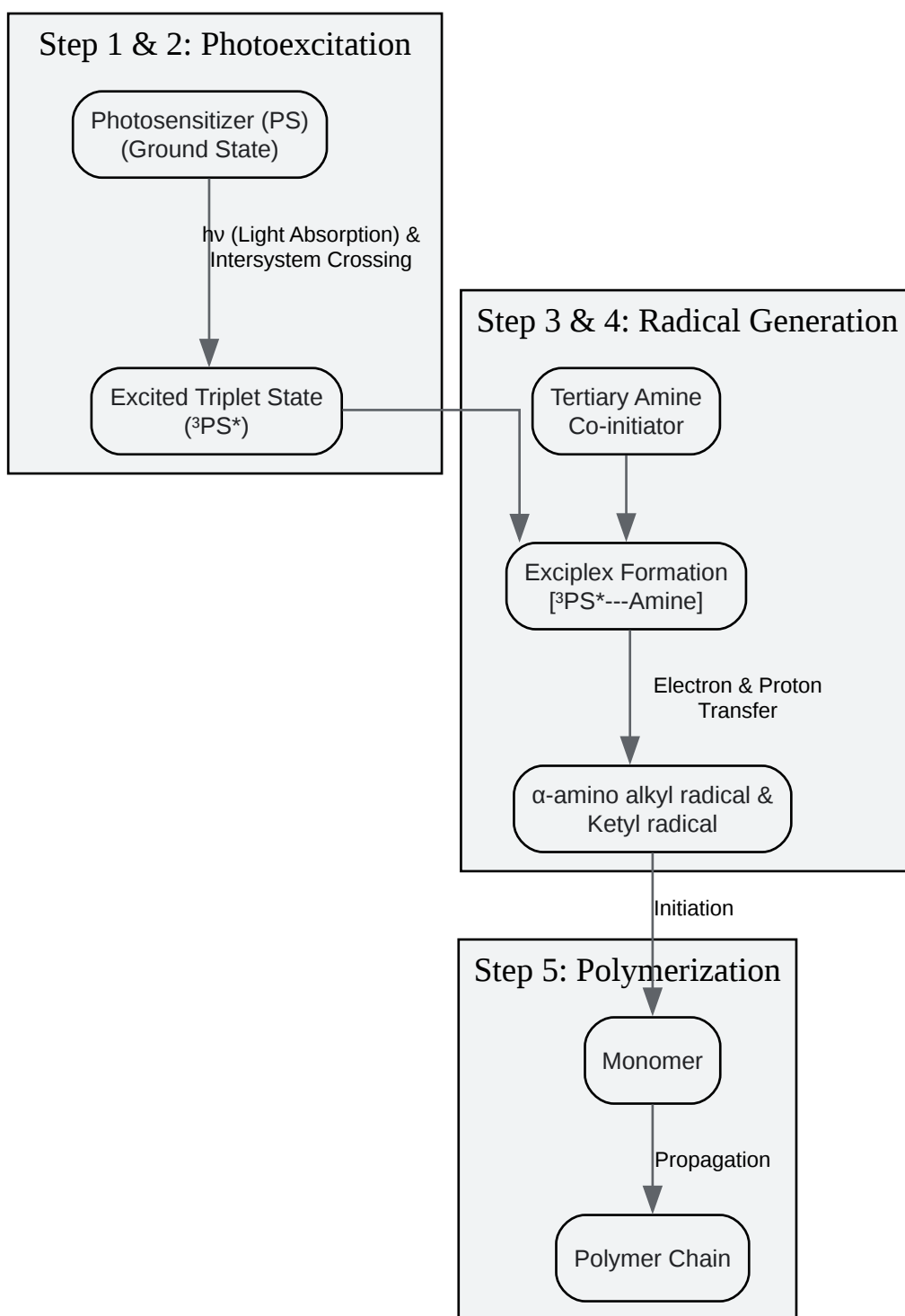
- **Dental Composites and Adhesives:** The most common application is in light-cured dental restorative materials.[1] EDB is frequently paired with camphorquinone (CQ), a photosensitizer that absorbs blue light from dental curing units.[2][3] This system allows for rapid, on-demand polymerization, providing dentists with control over the setting time of fillings and adhesives.
- **3D Printing and Additive Manufacturing:** Photopolymerization is the core technology behind stereolithography (SLA) and other 3D printing techniques. Type II photoinitiator systems, including those with tertiary amine co-initiators, are used to solidify liquid resins layer by layer to create complex three-dimensional objects.
- **Coatings and Inks:** UV-curable coatings and inks rely on photopolymerization for rapid drying and hardening. These formulations often employ Type II photoinitiator systems for efficient curing.
- **Biomedical Applications:** Photopolymerizable hydrogels are used in tissue engineering, drug delivery, and as scaffolds for cell culture. The ability to cure these materials in situ using light is a significant advantage, and tertiary amine-based photoinitiator systems are often employed.

## Mechanism of Action: Type II Photoinitiation

Type II photoinitiator systems operate via a bimolecular process. The general mechanism involving a photosensitizer (e.g., Camphorquinone) and a tertiary amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate) is as follows:

- **Photoexcitation:** The photosensitizer (PS) absorbs a photon of light ( $h\nu$ ) and is promoted from its ground state to an excited singlet state ( $^1PS^*$ ).
- **Intersystem Crossing:** The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state ( $^3PS^*$ ).
- **Exciplex Formation and Electron Transfer:** The excited triplet state of the photosensitizer interacts with the tertiary amine co-initiator ( $R_2N-R'$ ) to form an excited state complex, known as an exciplex. Within this complex, an electron is transferred from the amine to the photosensitizer.

- Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the  $\alpha$ -carbon of the amine to the photosensitizer radical anion. This results in the formation of a ketyl radical from the photosensitizer and a highly reactive  $\alpha$ -amino alkyl radical.
- Initiation: The  $\alpha$ -amino alkyl radical is the primary species that initiates the polymerization of monomer units, leading to the formation of a polymer chain.



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Figure 1. Mechanism of Type II Photoinitiation.

## Quantitative Data

The efficiency of the photoinitiation process and the properties of the resulting polymer are influenced by several factors, including the concentration of the photosensitizer and the co-initiator, the light intensity, and the monomer composition.

Photosensitizer	Co-initiator	Monomer System	Co-initiator Conc. (mol%)	Degree of Conversion (%)	Reference
Camphorquinone (CQ)	Ethyl 4-(dimethylamino)benzoate (EDB)	Bis-GMA/TEGDM A	0.42	~55-60	<a href="#">[3]</a>
Camphorquinone (CQ)	Ethyl 4-(dimethylamino)benzoate (EDB)	Bis-GMA/TEGDM A	1.65	~60-65	<a href="#">[3]</a>
Camphorquinone (CQ)	Ethyl 4-(dimethylamino)benzoate (EDB)	UDMA/TEGDMA	0.5	74.37	<a href="#">[4]</a>
Camphorquinone (CQ)	2-(dimethylamino)ethyl methacrylate (DMAEMA)	Bis-GMA/HEMA	-	75	<a href="#">[2]</a>
Camphorquinone (CQ) + DPIHP	2-(dimethylamino)ethyl methacrylate (DMAEMA)	Bis-GMA/HEMA	-	88	<a href="#">[2]</a>
Camphorquinone (CQ) + DPIHP	Ethyl 4-(dimethylamino)benzoate (EDB)	Bis-GMA/HEMA	-	97	<a href="#">[2]</a>

\*DPIHP: Diphenyliodonium hexafluorophosphate (a third component that can enhance initiation)

Table 1: Influence of Co-initiator Concentration and Type on Degree of Conversion.

Property	CQ/EDB System	CQ/EDB/DPIHP System	Reference
Glass Transition Temperature (T <sub>g</sub> )	130 - 143 °C	151 - 159 °C	[2]
Rubbery Modulus	Lower in presence of water	Higher, regardless of water content	[2]

Table 2: Effect of a Three-Component Photoinitiator System on Polymer Properties.

## Experimental Protocols

### Protocol 1: Preparation of a Photocurable Methacrylate Resin

This protocol describes the preparation of a simple photocurable resin formulation based on common dental monomers and the Camphorquinone/Ethyl 4-(dimethylamino)benzoate photoinitiator system.

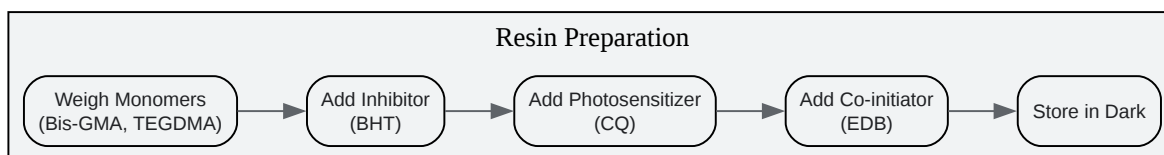
Materials:

- Bisphenol A-glycidyl methacrylate (Bis-GMA)
- Triethylene glycol dimethacrylate (TEGDMA)
- Camphorquinone (CQ)
- Ethyl 4-(dimethylamino)benzoate (EDB)
- Inhibitor (e.g., Butylated hydroxytoluene - BHT)
- Amber glass vials
- Magnetic stirrer and stir bars

- Precision balance

Procedure:

- In an amber glass vial, weigh the desired amounts of Bis-GMA and TEGDMA monomers. A common weight ratio is 70:30 (Bis-GMA:TEGDMA).
- Add the inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture to prevent premature polymerization.
- Dissolve the inhibitor by stirring the mixture on a magnetic stirrer in the dark.
- Add the photosensitizer, Camphorquinone (e.g., 0.5 wt%). Stir until completely dissolved.
- Add the co-initiator, Ethyl 4-(dimethylamino)benzoate (e.g., 1.0 wt%). Stir until completely dissolved.
- Store the prepared resin in the amber vial at a cool, dark place until use.



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Figure 2. Workflow for preparing a photocurable resin.

## Protocol 2: Photopolymerization and Measurement of Degree of Conversion (DC) by FTIR Spectroscopy

This protocol outlines the procedure for photocuring the prepared resin and determining the degree of conversion using Fourier Transform Infrared (FTIR) spectroscopy.<sup>[5][6]</sup>

Materials and Equipment:

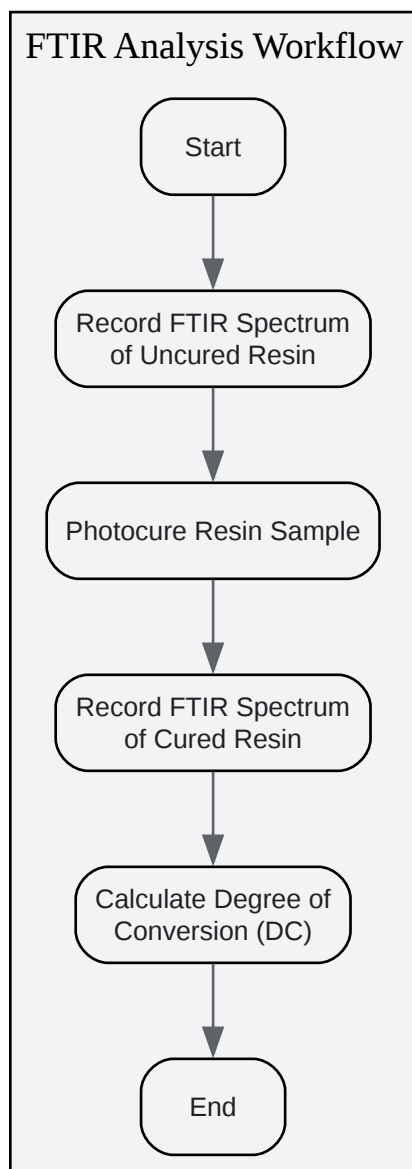
- Prepared photocurable resin
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Dental curing light unit (LED or QTH) with a known light intensity
- Timer
- Micro-spatula

#### Procedure:

- Uncured Spectrum:
  - Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.
  - Record the infrared spectrum of the uncured sample. The characteristic peak for the methacrylate C=C double bond is at approximately  $1638\text{ cm}^{-1}$ . An aromatic C=C peak (around  $1608\text{ cm}^{-1}$ ) can be used as an internal standard.
- Photocuring:
  - Place a fresh, standardized amount of the uncured resin into a mold of a specific thickness (e.g., 2 mm).
  - Position the tip of the dental curing light unit directly on the surface of the resin sample.
  - Irradiate the sample for a specific time (e.g., 20, 40, or 60 seconds).
- Cured Spectrum:
  - Immediately after curing, place the polymerized sample onto the ATR crystal.
  - Record the infrared spectrum of the cured sample.
- Calculation of Degree of Conversion (DC):
  - The degree of conversion is calculated by comparing the peak height or area of the aliphatic C=C peak ( $1638\text{ cm}^{-1}$ ) relative to the internal standard peak (aromatic C=C at

1608  $\text{cm}^{-1}$ ) before and after curing.

- The formula for calculating DC (%) is:  $\text{DC (\%)} = [1 - ( \text{Peak Area}_{\text{aliphatic}} / \text{Peak Area}_{\text{aromatic}} )_{\text{cured}} / ( \text{Peak Area}_{\text{aliphatic}} / \text{Peak Area}_{\text{aromatic}} )_{\text{uncured}} ] * 100$



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Figure 3. Experimental workflow for determining the degree of conversion.

## Conclusion

Ethyl 4-(dimethylamino)benzoate and related tertiary amine benzoates are indispensable components in modern polymer chemistry, particularly for applications requiring rapid and controlled photopolymerization. Their role as efficient co-initiators in Type II photoinitiator systems has enabled significant advancements in dental materials, 3D printing, and other technologies. Understanding the mechanism of action and the factors influencing their performance is crucial for the development of new and improved polymeric materials. The provided protocols offer a foundational approach for researchers to explore and utilize these versatile compounds in their own work.

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